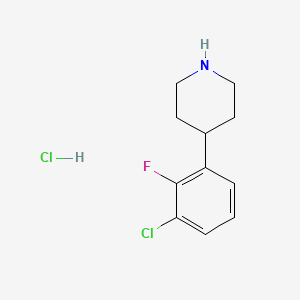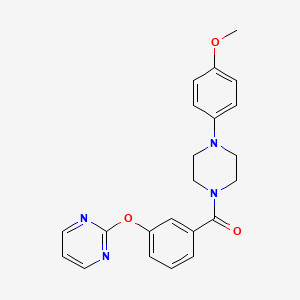
(4-(4-Methoxyphenyl)piperazin-1-yl)(3-(pyrimidin-2-yloxy)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(4-Methoxyphenyl)piperazin-1-yl)(3-(pyrimidin-2-yloxy)phenyl)methanone is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a pyrimidin-2-yloxyphenyl group. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor ligands or enzyme inhibitors.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various receptors and proteins involved in neuroprotection and anti-inflammatory responses .
Mode of Action
It’s suggested that similar compounds may exert their effects through the inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . These compounds may also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound may affect the NF-kB inflammatory pathway and ER stress pathway . The inhibition of these pathways could lead to neuroprotective and anti-inflammatory effects .
Result of Action
The compound may exhibit neuroprotective and anti-inflammatory properties . It may inhibit the production of NO and TNF-α in LPS-stimulated human microglia cells and reduce the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Analyse Biochimique
Biochemical Properties
They have been found to interact with multiple receptors, which could make them useful in developing new biochemical derivatives .
Cellular Effects
Related compounds have been shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methoxyphenyl)piperazin-1-yl)(3-(pyrimidin-2-yloxy)phenyl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Ring: Starting from a suitable precursor, the piperazine ring is synthesized and functionalized with a methoxyphenyl group.
Attachment of the Pyrimidin-2-yloxyphenyl Group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or other susceptible sites.
Reduction: Reduction reactions could target the carbonyl group or other reducible functionalities.
Substitution: Various substitution reactions can occur, especially involving the aromatic rings or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are often employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-(4-Methoxyphenyl)piperazin-1-yl)(3-(pyrimidin-2-yloxy)phenyl)methanone may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, this compound could be investigated for its potential as a receptor ligand, enzyme inhibitor, or other bioactive agent. Studies might focus on its binding affinity, selectivity, and biological activity.
Medicine
In medicine, the compound may be explored for its therapeutic potential, including its effects on specific biological pathways or disease states. It could be a candidate for drug development, particularly in areas such as neurology or oncology.
Industry
Industrially, the compound might find applications in the development of new materials, catalysts, or other functional products.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(4-Methoxyphenyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone: Similar structure with a pyridine ring instead of a pyrimidine ring.
(4-(4-Methoxyphenyl)piperazin-1-yl)(3-(pyrimidin-4-yloxy)phenyl)methanone: Similar structure with the pyrimidine ring attached at a different position.
Uniqueness
The uniqueness of (4-(4-Methoxyphenyl)piperazin-1-yl)(3-(pyrimidin-2-yloxy)phenyl)methanone lies in its specific substitution pattern, which may confer distinct pharmacological properties or reactivity compared to similar compounds.
Propriétés
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(3-pyrimidin-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-28-19-8-6-18(7-9-19)25-12-14-26(15-13-25)21(27)17-4-2-5-20(16-17)29-22-23-10-3-11-24-22/h2-11,16H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWSSWXDJVEQAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione](/img/structure/B3016741.png)

![N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-PHENOXYBENZAMIDE](/img/structure/B3016743.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B3016744.png)

![N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxo-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B3016747.png)
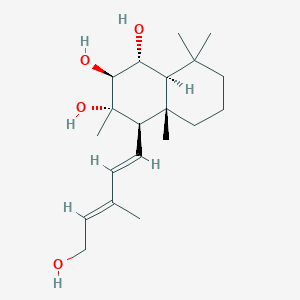
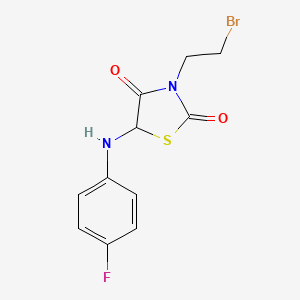
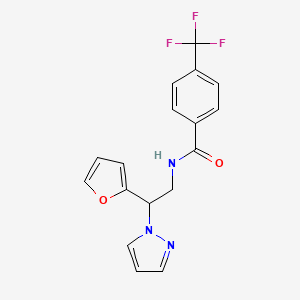

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N-(4-bromobenzylidene)aniline](/img/structure/B3016757.png)
![N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B3016762.png)
![2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3016763.png)
